molecular formula C18H36O4 B1252445 9R,10S-dihydroxy-stearic acid CAS No. 3639-32-5

9R,10S-dihydroxy-stearic acid

Cat. No. B1252445
CAS RN: 3639-32-5
M. Wt: 316.5 g/mol
InChI Key: VACHUYIREGFMSP-DLBZAZTESA-N
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Description

9R,10S-dihydroxy-stearic acid, also known as 9,10-Dihydroxyoctadecanoic acid, is a hydroxy-fatty acid formally derived from stearic acid by hydroxy substitution at positions 9 and 10 . It is an oxidation product of oleic acid . The molecular formula is C18H36O4 .


Molecular Structure Analysis

The molecular formula of 9R,10S-dihydroxy-stearic acid is C18H36O4 . The exact mass is calculated to be 316.26136 . The structure includes a long carbon chain with two hydroxy groups at the 9th and 10th carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9R,10S-dihydroxy-stearic acid include a molecular weight of 316.48 . The compound has 22 heavy atoms, no rings, no aromatic rings, 16 rotatable bonds, a Van der Waals molecular volume of 352.48, a topological polar surface area of 77.76, 3 hydrogen bond donors, 4 hydrogen bond acceptors, a logP of 4.85, and a molar refractivity of 90.99 .

Scientific Research Applications

Organogel Formation and Structural Analysis

9R,10S-dihydroxy-stearic acid demonstrates interesting behaviors in various solvents. Asaro et al. (2020) found that it exhibits an intermediate behavior between its isomers, forming a stable gel in paraffin oil but crystallizing in other organic solvents. X-ray and infrared spectroscopy provide insights into its polymorphism and structural determinants for organogel formation of stearic acid derivatives (Asaro et al., 2020).

Synthesis and Characterization

Amat-Guerri and Rivas‐Palmer (1975) explored the synthesis of 9(10)‐Bromo‐9‐octadecenoic acids, including derivatives of 9R,10S-dihydroxy-stearic acid, through dehydrobromination and hydrogen bromide addition. This research contributes to the understanding of the synthesis and properties of stearic acid derivatives (Amat-Guerri & Rivas‐Palmer, 1975).

Potential in Imaging and Diagnostics

Reed et al. (1989) investigated radiolabeled 9- or 10-monoiodostearic acid for potential use in perfusion and metabolic imaging, particularly for cardiac applications. Their research highlights the diagnostic potential of modified stearic acid derivatives (Reed et al., 1989).

Plant-Pathogen Interaction and Metabolic Processes

Pinot et al. (1999) studied the role of 9R,10S-dihydroxy-stearic acid in plant-pathogen interactions. They observed the hydroxylation of this compound by the cytochrome P450 CYP94A1, suggesting its involvement in plant defense mechanisms (Pinot et al., 1999).

Membrane Studies in Biological Systems

Villalaín and Prieto (1991) conducted studies on n-(9-anthroyloxy)-stearic acid in phosphatidylcholine vesicles, providing insights into the interaction of stearic acid derivatives with biological membranes (Villalaín & Prieto, 1991).

Industrial and Commercial Applications

Koay et al. (2011) overviewed the development and commercial applications of palm-based 9,10-dihydroxystearic acid (9,10-DHSA) and its derivatives. Their work highlights its use in cosmetics, food, and pharmaceutical products (Koay et al., 2011).

properties

IUPAC Name

(9R,10S)-9,10-dihydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHUYIREGFMSP-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189915
Record name 9,10-Dihydroxystearic acid, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9R,10S-dihydroxy-stearic acid

CAS RN

3639-32-5
Record name 9,10-Dihydroxystearic acid, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydroxystearic acid, erythro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N0L7U4A0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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